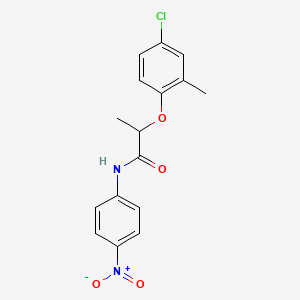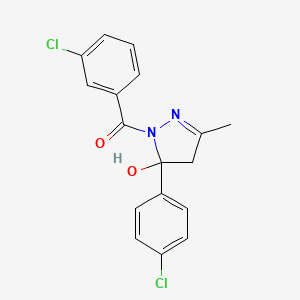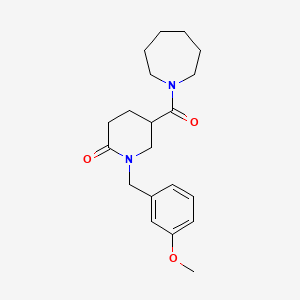
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide, also known as nitrofen, is a synthetic herbicide that has been widely used in agriculture for weed control. Nitrofen belongs to the family of chloroacetanilide herbicides and is known to inhibit the growth of broadleaf weeds and some grasses.
Wissenschaftliche Forschungsanwendungen
Nitrofen has been extensively studied for its herbicidal properties and has been used in various research applications. It has been used as a tool to study the effects of herbicides on plant growth and development. Nitrofen has also been used to investigate the mode of action of herbicides and their impact on the environment. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide has been used as a model compound to study the metabolism and toxicity of chloroacetanilide herbicides.
Wirkmechanismus
Nitrofen acts as a systemic herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. Specifically, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide inhibits the enzyme acetyl-CoA carboxylase, which is essential for the synthesis of fatty acids. This results in the accumulation of malonyl-CoA, which leads to a reduction in the synthesis of lipids and ultimately, the death of the plant.
Biochemical and Physiological Effects
Nitrofen has been shown to have several biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids and causes a reduction in the concentration of chlorophyll. Nitrofen also disrupts the normal development of plant cells, leading to the formation of abnormal cell structures. Furthermore, this compound has been shown to induce oxidative stress and damage to plant cells.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrofen has several advantages and limitations for use in lab experiments. Its herbicidal properties make it a useful tool for studying the effects of herbicides on plant growth and development. Nitrofen is also relatively stable and can be stored for long periods of time. However, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide is highly toxic and must be handled with care. Additionally, its use is limited to controlled laboratory settings due to its potential environmental impact.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide. One area of research is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the investigation of the effects of this compound on non-target organisms and the environment. Additionally, the metabolism and toxicity of this compound and other chloroacetanilide herbicides are still not fully understood and require further investigation.
Conclusion
In conclusion, this compound is a synthetic herbicide that has been widely used in agriculture for weed control. Its herbicidal properties make it a useful tool for studying the effects of herbicides on plant growth and development. Nitrofen inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. However, its use is limited to controlled laboratory settings due to its potential environmental impact. There are several future directions for research on this compound, including the development of new herbicides and the investigation of its effects on non-target organisms and the environment.
Synthesemethoden
Nitrofen can be synthesized by reacting 2-(4-chloro-2-methylphenoxy)acetic acid with 4-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide as a yellow crystalline solid with a melting point of 105-107°C.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-9-12(17)3-8-15(10)23-11(2)16(20)18-13-4-6-14(7-5-13)19(21)22/h3-9,11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKKLZHQFCCWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889347.png)

![2-amino-4-(2-naphthyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4889361.png)
![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4889395.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)
![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)

![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
